2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol
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Overview
Description
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol is an organic compound with the molecular formula C13H18O4. It is a derivative of phloroglucinol, a phenolic compound known for its various applications in the field of life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol can be synthesized through the hydrogenation of 2,6-dihydroxy-3-isobutyryl-4-methoxy-5-methylbenzaldehyde. This reaction is typically carried out in acetic acid in the presence of 10% palladium on carbon (Pd/C) as a catalyst. The reaction is conducted for approximately 1.5 hours, yielding the desired compound with a 61% efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzymatic activities and signaling pathways. This compound may interact with proteins and enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: The parent compound, known for its wide range of applications in medicine and industry.
2,4,6-Trimethylphloroglucinol: Another derivative with similar structural features but different functional groups.
2,6-Dihydroxy-4-methoxyacetophenone: Shares some structural similarities but differs in its chemical properties.
Uniqueness
2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-6(2)10(14)9-12(16)7(3)11(15)8(4)13(9)17-5/h6,15-16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVOTDOTHTRED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C(C)C)OC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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